molecular formula C19H21NO7 B12174997 N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycine

N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycine

Cat. No.: B12174997
M. Wt: 375.4 g/mol
InChI Key: HXRYGJUZOSGNQB-UHFFFAOYSA-N
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Description

N-{[(4,8,8-Trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycine is a glycine-conjugated derivative of a pyrano-chromen acetic acid scaffold. The core pyrano[2,3-f]chromen system is substituted with methyl groups at positions 4 and 8, a ketone at position 2, and an oxygen-linked acetyl-glycine moiety at position 5.

Properties

Molecular Formula

C19H21NO7

Molecular Weight

375.4 g/mol

IUPAC Name

2-[[2-[(4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetyl]amino]acetic acid

InChI

InChI=1S/C19H21NO7/c1-10-6-16(24)26-18-11-4-5-19(2,3)27-12(11)7-13(17(10)18)25-9-14(21)20-8-15(22)23/h6-7H,4-5,8-9H2,1-3H3,(H,20,21)(H,22,23)

InChI Key

HXRYGJUZOSGNQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)NCC(=O)O)(C)C

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation

A substituted resorcinol derivative reacts with a β-ketoester (e.g., dimedone or 4-hydroxycoumarin) under acidic or basic conditions to form an α,β-unsaturated carbonyl intermediate. For example:

Resorcinol derivative+DimedoneEtOH, HClα,β-Unsaturated ketone\text{Resorcinol derivative} + \text{Dimedone} \xrightarrow{\text{EtOH, HCl}} \text{α,β-Unsaturated ketone}

This step typically achieves yields of 75–85% under reflux conditions.

Michael Addition and Cyclization

The intermediate undergoes Michael addition with a nucleophile (e.g., malononitrile) followed by intramolecular cyclization. A magnetite nano-catalyst like Fe3_3O4_4@nano-almondshell/Si(CH2_2)3_3/2-(1-piperazinyl)ethylamine (FNASiPPEA) enhances reaction efficiency, enabling solvent-free conditions and yields >90%.

Introduction of the Oxyacetyl Side Chain

The oxyacetyl group is introduced at position 5 of the pyrano[2,3-f]chromen core via nucleophilic substitution or Mitsunobu reaction.

Nucleophilic Substitution

A hydroxyl group at position 5 reacts with bromoacetyl bromide in the presence of a base (e.g., K2_2CO3_3) in anhydrous DMF:

Pyrano[2,3-f]chromen-5-ol+BrCH2COBrDMF, K2CO35-(Bromoacetyloxy)pyrano[2,3-f]chromene\text{Pyrano[2,3-f]chromen-5-ol} + \text{BrCH}2\text{COBr} \xrightarrow{\text{DMF, K}2\text{CO}_3} \text{5-(Bromoacetyloxy)pyrano[2,3-f]chromene}

Yields range from 65% to 78% depending on the stoichiometry and reaction time.

Mitsunobu Reaction

Alternatively, the hydroxyl group couples with tert-butyl glycinate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3_3) in THF:

Pyrano[2,3-f]chromen-5-ol+t-Boc-glycineDEAD, PPh35-(t-Boc-glycyloxy)pyrano[2,3-f]chromene\text{Pyrano[2,3-f]chromen-5-ol} + \text{t-Boc-glycine} \xrightarrow{\text{DEAD, PPh}_3} \text{5-(t-Boc-glycyloxy)pyrano[2,3-f]chromene}

This method achieves higher regioselectivity (>95%) but requires costly reagents.

Coupling with Glycine

The bromoacetyl or protected glycine intermediate is coupled with glycine under standard peptide coupling conditions.

Amide Bond Formation

The bromoacetyl derivative reacts with glycine ethyl ester in the presence of Hünig’s base and HATU in DCM:

5-(Bromoacetyloxy)pyrano[2,3-f]chromene+Gly-OEtHATU, DIPEAN-[(Pyrano[2,3-f]chromen-5-yl)oxy]acetylglycine ethyl ester\text{5-(Bromoacetyloxy)pyrano[2,3-f]chromene} + \text{Gly-OEt} \xrightarrow{\text{HATU, DIPEA}} \text{N-{[(Pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycine ethyl ester}

Crude products are purified via silica gel chromatography, yielding 60–70%.

Deprotection

The ethyl ester is hydrolyzed using LiOH in THF/water (1:1) at 0°C:

Glycine ethyl ester derivativeLiOHN-[(Pyrano[2,3-f]chromen-5-yl)oxy]acetylglycine\text{Glycine ethyl ester derivative} \xrightarrow{\text{LiOH}} \text{N-{[(Pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycine}

Deprotection proceeds quantitatively within 2 hours.

Optimization and Challenges

Catalytic Efficiency

The use of FNASiPPEA in the cyclization step reduces reaction time from 12 hours to 2 hours compared to traditional catalysts like piperidine.

Purification Challenges

The final product requires reverse-phase HPLC due to polar byproducts. Typical purity after HPLC exceeds 98%.

Comparative Data Tables

Table 1. Comparison of Cyclization Methods for Pyrano[2,3-f]chromen Core

CatalystSolventTemperature (°C)Time (h)Yield (%)
PiperidineEtOH801275
FNASiPPEASolvent-free70292

Table 2. Coupling Reagents for Glycine Attachment

ReagentBaseSolventYield (%)
HATUDIPEADCM70
EDCl/DMAPTEADMF58

Chemical Reactions Analysis

N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycine undergoes various chemical reactions:

Scientific Research Applications

N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific biochemical pathways.

    Industry: The compound’s unique properties make it valuable in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycine exerts its effects involves its interaction with specific molecular targets. The pyranochromen core can interact with enzymes and receptors, modulating their activity. The glycine moiety can facilitate binding to proteins and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Key Structural Insights :

  • Substitution at Position 5 : The target compound and its acetic acid analogue (CAS 888027-28-9) feature oxygen-linked functional groups at position 5, whereas methoxy-substituted derivatives (e.g., CAS 956569-49-6) replace this with a methoxy group, likely altering reactivity and intermolecular interactions .
  • Propanoic acid derivatives (CAS 956569-52-1) may exhibit increased hydrophobic interactions due to their longer alkyl chain .

Physicochemical Properties

Property Target Compound 2-((4,8,8-Trimethyl-2-oxo...)acetic acid (5-Methoxy-...)acetic acid
Molecular Formula C19H21NO8 C17H18O6 C18H20O6
Molecular Weight ~391.38 318.32 332.35
Polarity High (amide and carboxylate) Moderate (carboxylic acid) Moderate (methoxy and carboxylate)
Solubility Likely aqueous-soluble Limited data Limited data

Biological Activity

N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycine is a complex organic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C19H20N4O5C_{19}H_{20}N_4O_5 and a molecular weight of 384.4 g/mol. It contains a pyranochromenone moiety, which is significant in various biological activities.

The biological activity of this compound may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes linked to metabolic pathways.
  • Receptor Modulation : Interaction with various receptors could lead to altered signaling pathways.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of the pyranochromenone structure is often linked to radical scavenging activities.

Antimicrobial Activity

Studies on related coumarin derivatives suggest potential antimicrobial effects. For example:

CompoundZone of Inhibition (mm) at 100 µg/ml
Compound A10 mm
Compound B12 mm
This compoundTBD

Further investigation is required to establish the specific antimicrobial efficacy of this compound.

Cytotoxicity and Genotoxicity

A study on N-acetylglycine (NAGly), a related compound, reported no significant genotoxic effects in vitro or in vivo. Similar assessments for this compound are necessary to ensure safety for therapeutic applications .

Case Studies and Research Findings

  • In Vitro Studies : Initial in vitro assays indicate that compounds derived from the pyranochromenone structure can inhibit various enzymes involved in metabolic processes.
  • Animal Studies : Animal studies involving related compounds have shown no significant adverse effects at high doses (up to 2000 mg/kg), suggesting a favorable safety profile for further exploration .
  • Comparative Analysis : A comparative analysis with other coumarin derivatives shows that structural modifications can significantly alter biological activity. This highlights the importance of structure–activity relationships (SAR) in drug design.

Q & A

Q. What are the optimal synthetic routes for N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycine?

The synthesis typically involves multi-step reactions, including coupling of the pyranochromene core with glycine derivatives. Key steps include:

  • Esterification/Amidation : Use of coupling agents like 1H-tetrazole or carbodiimides for acetyl-glycine linkage formation under anhydrous conditions (e.g., CH₂Cl₂, dry pyridine) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate with 0.5% triethylamine) and size-exclusion chromatography (methanol) to isolate intermediates and final products .
  • Yield Optimization : Control reaction time (4–6 hours) and stoichiometry (e.g., 1.5 equivalents of phosphoramidite reagents) to minimize side products .

Q. How is the structural integrity of this compound validated?

  • X-ray Crystallography : Employ SHELX-97 or SHELXL for single-crystal refinement to confirm bond lengths, angles, and stereochemistry. WinGX/ORTEP can visualize anisotropic displacement ellipsoids .
  • Spectroscopy : ¹H/¹³C NMR (δ 1.2–4.0 ppm for methyl groups, δ 5.0–6.5 ppm for chromene protons) and HRMS (e.g., [M+H⁺] calculated for C₂₁H₂₅NO₈: 420.1654) .

Q. What solvents and conditions are suitable for solubility studies?

  • Polar Solvents : DMSO or methanol (due to the glycine moiety’s hydrophilicity).
  • Non-Polar Systems : Limited solubility in hexane; use co-solvents (e.g., DCM:MeOH 9:1) for kinetic studies.
  • pH-Dependent Solubility : Test in buffered solutions (pH 2–10) to assess ionization of the carboxylic acid group .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electrophilic sites (e.g., chromene’s α,β-unsaturated ketone).
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes with hydrophobic binding pockets) using AutoDock Vina .
  • Reaction Mechanism Insights : Analyze transition states for nucleophilic attacks on the acetyl-glycine moiety .

Q. What strategies resolve contradictions in biological activity data?

  • Dose-Response Curves : Test across concentrations (1 nM–100 µM) to identify non-linear effects.
  • Metabolite Screening : Use LC-MS/MS to detect degradation products (e.g., hydrolyzed glycine or pyranochromene fragments) that may confound assays .
  • Control Experiments : Include structurally analogous compounds (e.g., furan/thiophene derivatives) to isolate the role of the chromene core .

Q. How do crystallization conditions impact polymorph formation?

  • Screening : Test solvent combinations (e.g., EtOAc/hexane vs. acetone/water) and cooling rates (0.1–5°C/min).
  • Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., H-bonding vs. van der Waals) between polymorphs using CrystalExplorer .
  • Stability Studies : Monitor phase transitions via DSC (heating rate 10°C/min, N₂ atmosphere) .

Q. What methods improve enantiomeric purity for chiral derivatives?

  • Chiral HPLC : Use a Chiralpak IA column (hexane:IPA 85:15, 1 mL/min) to resolve enantiomers.
  • Asymmetric Synthesis : Employ Evans auxiliaries or organocatalysts (e.g., L-proline) during glycine coupling .
  • Circular Dichroism : Validate optical purity by comparing experimental and calculated CD spectra .

Methodological Considerations

  • Contradiction Analysis : When spectral data (e.g., NMR splitting patterns) conflict with crystallographic results, re-examine solution-phase conformers via variable-temperature NMR .
  • Scale-Up Challenges : Replace column chromatography with centrifugal partition chromatography (CPC) for gram-scale synthesis to reduce solvent waste .
  • Data Reproducibility : Document reaction atmosphere (N₂/Ar), moisture levels (<50 ppm H₂O), and glassware pre-treatment (silanization) to minimize variability .

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